N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide: is a complex organic compound that features a benzamide core substituted with an ethylsulfanyl group and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes substitution reactions to introduce the ethylsulfanyl and tetrazolyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, while the tetrazolyl group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a sulfonamide group, used as an NLRP3 inflammasome inhibitor.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Piperidine derivatives: Commonly used in medicinal chemistry for drug development.
Uniqueness
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to its combination of an ethylsulfanyl group and a tetrazolyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-2-23-15-9-4-3-8-14(15)18-16(22)12-6-5-7-13(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDNUHPQGOUBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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